
(3-(Trimethylsilyloxy)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Trimethylsilyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to facilitate various chemical transformations, making it a versatile tool in the chemist’s toolkit.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-(trimethylsilyloxy)phenyl)zinc bromide typically involves the reaction of 3-(trimethylsilyloxy)phenyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−(trimethylsilyloxy)phenyl bromide+Zn→3−(trimethylsilyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product.
化学反应分析
Types of Reactions
(3-(Trimethylsilyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
科学研究应用
Chemistry
In chemistry, (3-(trimethylsilyloxy)phenyl)zinc bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, it can be used in the synthesis of pharmaceutical intermediates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued.
作用机制
The mechanism by which (3-(trimethylsilyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, by transferring the phenyl group to the target molecule. The presence of the trimethylsilyloxy group enhances the stability and reactivity of the organozinc compound.
相似化合物的比较
Similar Compounds
Phenylzinc Bromide: Lacks the trimethylsilyloxy group, making it less stable and reactive.
(3-Methoxyphenyl)zinc Bromide: Similar in structure but with a methoxy group instead of a trimethylsilyloxy group, leading to different reactivity and stability.
Uniqueness
The presence of the trimethylsilyloxy group in (3-(trimethylsilyloxy)phenyl)zinc bromide provides unique stability and reactivity characteristics. This makes it more versatile and efficient in various chemical transformations compared to its analogs.
属性
分子式 |
C9H13BrOSiZn |
|---|---|
分子量 |
310.6 g/mol |
IUPAC 名称 |
bromozinc(1+);trimethyl(phenoxy)silane |
InChI |
InChI=1S/C9H13OSi.BrH.Zn/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
VAMOHHDICSVWFH-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)OC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



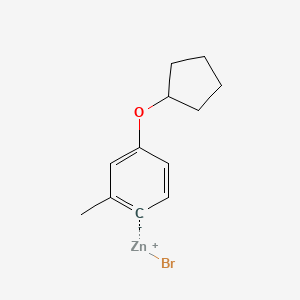
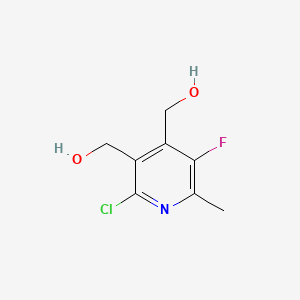
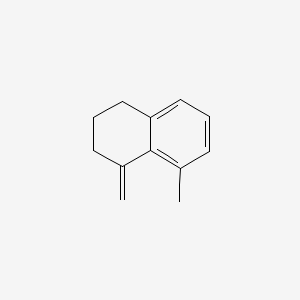
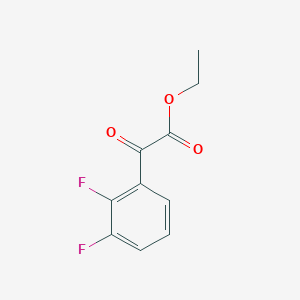
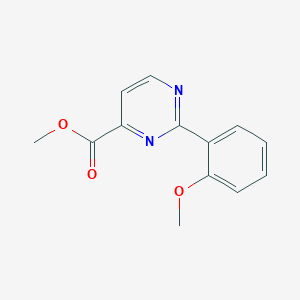
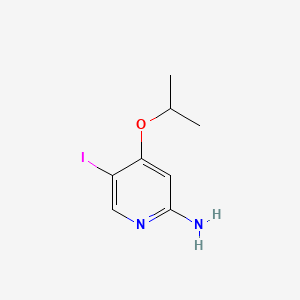
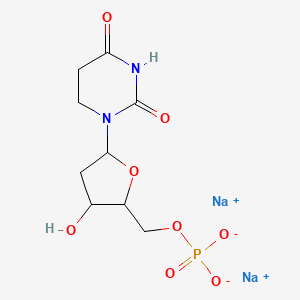


![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
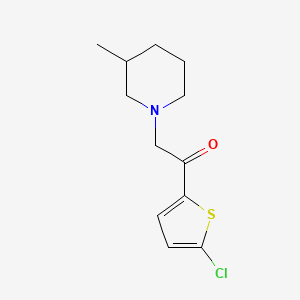

![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
